molecular formula C37H74O18 B11935971 THP-PEG16-alcohol

THP-PEG16-alcohol

Cat. No.: B11935971
M. Wt: 807.0 g/mol
InChI Key: UMXNEPLCLVAPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

THP-PEG16-alcohol is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has the molecular formula C₃₇H₇₄O₁₈ and a molecular weight of 806.97 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

THP-PEG16-alcohol is synthesized through a series of chemical reactions involving the attachment of tetrahydropyranyl (THP) groups to a PEG chain. The synthesis typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the PEG chain are protected using THP groups.

    Chain Extension: The PEG chain is extended by reacting with ethylene oxide under controlled conditions.

    Deprotection: The THP groups are removed to yield the final this compound product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection, chain extension, and deprotection steps.

    Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

THP-PEG16-alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides and amines.

Scientific Research Applications

THP-PEG16-alcohol has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.

    Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins.

    Medicine: Investigated for its potential in drug delivery systems and targeted cancer therapies.

    Industry: Utilized in the production of specialized polymers and materials

Mechanism of Action

THP-PEG16-alcohol functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility, while the THP group protects the hydroxyl functionality during synthesis.

Comparison with Similar Compounds

Similar Compounds

    THP-PEG12-alcohol: Similar structure but with a shorter PEG chain.

    THP-PEG24-alcohol: Similar structure but with a longer PEG chain.

    Methyl-PEG16-alcohol: Similar PEG chain length but with a methyl group instead of a THP group.

Uniqueness

THP-PEG16-alcohol is unique due to its specific PEG chain length and the presence of the THP group, which provides protection during synthesis and enhances solubility and flexibility in the final PROTAC molecule.

Properties

Molecular Formula

C37H74O18

Molecular Weight

807.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C37H74O18/c38-4-6-39-7-8-40-9-10-41-11-12-42-13-14-43-15-16-44-17-18-45-19-20-46-21-22-47-23-24-48-25-26-49-27-28-50-29-30-51-31-32-52-33-34-53-35-36-55-37-3-1-2-5-54-37/h37-38H,1-36H2

InChI Key

UMXNEPLCLVAPFH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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